REACTION_CXSMILES
|
[CH3:1][C:2]([CH3:22])([O:4][C:5]([NH:7][C:8]1[CH:13]=[C:12]([C:14]2[CH:21]=[CH:20][C:17]([CH:18]=[O:19])=[CH:16][CH:15]=2)[CH:11]=[CH:10][N:9]=1)=[O:6])[CH3:3].[OH:23]S([O-])(=O)=O.[K+].OO.[O-]Cl=O.[Na+]>CC#N.O.CCOC(C)=O>[CH3:3][C:2]([CH3:22])([O:4][C:5]([NH:7][C:8]1[CH:13]=[C:12]([C:14]2[CH:15]=[CH:16][C:17]([C:18]([OH:23])=[O:19])=[CH:20][CH:21]=2)[CH:11]=[CH:10][N:9]=1)=[O:6])[CH3:1] |f:1.2,4.5|
|
Name
|
17-4
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
CC(C)(OC(=O)NC1=NC=CC(=C1)C1=CC=C(C=O)C=C1)C
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
CC#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Type
|
CUSTOM
|
Details
|
The reaction is stirred for 16 hrs
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the solution is cooled in an ice bath
|
Type
|
WASH
|
Details
|
washed with saturated NaHCO3 (2×)
|
Type
|
EXTRACTION
|
Details
|
extracted w/CH2Cl2 (2×) and EtOAc (2×)
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
CC(C)(OC(=O)NC1=NC=CC(=C1)C1=CC=C(C(=O)O)C=C1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |